molecular formula C17H22N2O4S2 B2541874 N-(furan-3-ylmethyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide CAS No. 1797300-22-1

N-(furan-3-ylmethyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2541874
CAS RN: 1797300-22-1
M. Wt: 382.49
InChI Key: PVCJIDXXMVFIOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(furan-3-ylmethyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves the Mannich reaction, which is a versatile method for creating compounds with potential biological activity. In the first paper, a series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized using triazole Schiff bases, various piperazine derivatives, and formaldehyde as intermediates. The yields were reported to be good, and the structures were confirmed through various analytical methods such as melting points, 1H NMR, 13C NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of furan and thiophene rings, which are known for their biological activity. The presence of these heterocyclic structures is significant as they are often found in compounds with fungicidal, herbicidal, and antibacterial properties. The structural characterization was thorough, employing techniques like NMR and IR spectroscopy, which are crucial for confirming the identity and purity of the synthesized molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are based on the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom. This reaction is particularly useful for constructing complex molecules with multiple functional groups. The research indicates that the Mannich reaction was successful in creating a diverse set of compounds with potential for optimization and further development .

Physical and Chemical Properties Analysis

The physical properties such as melting points were determined to characterize the synthesized compounds. The chemical properties, particularly the biological activity, were evaluated through preliminary bioassays. The compounds exhibited significant in vitro and in vivo fungicidal activity against several test plant fungi. Interestingly, the trifluoromethyl-containing compounds showed superior activity compared to the methyl-containing ones. Some compounds also demonstrated good herbicidal activity and KARI inhibitory activity, although insecticidal activity was found to be poor at the tested concentrations .

The first paper provides a comprehensive study of the synthesis and biological activity of novel compounds containing furan and thiophene moieties. The case studies within the paper highlight the fungicidal and herbicidal potential of these compounds, with several of them showing comparable activity to commercial fungicides. This suggests that these compounds could be promising candidates for the development of new agrochemicals .

The second paper focuses on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues through the Suzuki-Miyaura cross-coupling reaction. The synthesized compounds were tested for their antibacterial activities against drug-resistant bacteria, with one compound showing significant activity, especially against NDM-positive A. baumannii. The effectiveness of these compounds was further validated through docking studies and molecular dynamics simulations, indicating their potential as antibacterial agents .

Scientific Research Applications

Antiprotozoal Agents Additionally, derivatives of the compound have been investigated for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines, including those derived from furan compounds, have shown strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential for treating protozoal infections (Ismail et al., 2004).

Antimicrobial Activities The synthesis of azole derivatives starting from furan-2-carbohydrazide has led to compounds with notable antimicrobial activities against various microorganisms. This underscores the potential of furan derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Chemical Synthesis and Characterization Further studies have focused on the synthesis and chemical characterization of furan and thiophene derivatives, exploring their potential applications in medicinal chemistry and as ligands in metal complex formations. These efforts contribute to a broader understanding of the chemical properties and applications of furan derivatives in various scientific and pharmaceutical contexts (Patel, 2020).

properties

IUPAC Name

N-(furan-3-ylmethyl)-1-methylsulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-25(21,22)19-7-4-15(5-8-19)17(20)18(11-14-6-9-23-13-14)12-16-3-2-10-24-16/h2-3,6,9-10,13,15H,4-5,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCJIDXXMVFIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-1-(methylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

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